molecular formula C8H13IO B1383949 7-(Iodomethyl)-6-oxaspiro[3.4]octane CAS No. 2060025-40-1

7-(Iodomethyl)-6-oxaspiro[3.4]octane

Cat. No.: B1383949
CAS No.: 2060025-40-1
M. Wt: 252.09 g/mol
InChI Key: SIFMUSWUAPDMQW-UHFFFAOYSA-N
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Description

7-(Iodomethyl)-6-oxaspiro[34]octane is a chemical compound characterized by its unique structure, which includes an iodomethyl group attached to a spirocyclic ether framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Iodomethyl)-6-oxaspiro[3.4]octane typically involves the iodination of the corresponding spirocyclic ether precursor. One common method is the reaction of 6-oxaspiro[3.4]octane with iodomethane in the presence of a suitable catalyst, such as iodine or a phase-transfer catalyst, under controlled temperature and pressure conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, reaction time, and purification techniques are optimized to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-(Iodomethyl)-6-oxaspiro[3.4]octane can undergo various chemical reactions, including:

  • Oxidation: The iodomethyl group can be oxidized to form iodoform or other iodine-containing derivatives.

  • Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.

  • Substitution: Nucleophilic substitution reactions can replace the iodomethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite, under acidic or basic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed:

  • Iodoform (CHI3)

  • Methylated derivatives

  • Amine, alcohol, or thiol derivatives

Scientific Research Applications

7-(Iodomethyl)-6-oxaspiro[3.4]octane has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 7-(Iodomethyl)-6-oxaspiro[3.4]octane exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved are determined by the nature of the interaction and the specific biological system under study.

Comparison with Similar Compounds

  • 6-oxaspiro[3.4]octane

  • 7-(Bromomethyl)-6-oxaspiro[3.4]octane

  • 7-(Chloromethyl)-6-oxaspiro[3.4]octane

Uniqueness: 7-(Iodomethyl)-6-oxaspiro[3.4]octane stands out due to the presence of the iodomethyl group, which imparts unique chemical reactivity compared to its bromo- and chloro- counterparts. This difference in reactivity can lead to distinct biological and chemical properties, making it a valuable compound in various applications.

Properties

IUPAC Name

7-(iodomethyl)-6-oxaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO/c9-5-7-4-8(6-10-7)2-1-3-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFMUSWUAPDMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(OC2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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